Cellular Antiviral Potency: 5,7-Difluoro Derivative vs. 5-Chloro, 5-Methyl, and 5-Cyano Analogues Across Three Influenza A Strains
When elaborated to the corresponding carboxylic acid (11a), the 5,7-difluoroindole scaffold achieves an IC₅₀ of 11 nM against H1N1 strain A/Taiwan/1/86 in MDCK cells, which is 1.9-fold more potent than the 5-chloro analogue (11b, IC₅₀ = 21 nM), equipotent to the 5-cyano analogue (11d, IC₅₀ = 11 nM), and 2.75-fold less potent than the 5-methyl analogue (11c, IC₅₀ = 4 nM) [1]. Against H3N2 strain A/Virginia/3/1975 in MDCK cells, 11a (IC₅₀ = 14 nM) is 3.4-fold more potent than 11b (47 nM), 1.4-fold less potent than 11c (11 nM), and 1.4-fold more potent than 11d (19 nM) [1]. In A549 cells (H1N1 A/Puerto Rico/8/34), 11a (IC₅₀ = 22 nM) is 2.4-fold more potent than 11b (53 nM), equipotent to 11c (22 nM), and 2.0-fold more potent than 11d (43 nM) [1]. Importantly, 11a consistently outperforms the 5-chloro (11b) and 5-cyano (11d) variants in all three strains, while offering a more balanced profile than the artificially potent but selectivity-compromised 5-methyl analogue (11c, SI = 1491 vs. >1142 for 11a) [1].
| Evidence Dimension | Cellular antiviral IC₅₀ (nM) against influenza A |
|---|---|
| Target Compound Data | 11a (5,7-difluoro): A/Taiwan/1/86 (H1N1) 11 nM, A/Virginia/3/1975 (H3N2) 14 nM, A/Puerto Rico/8/34 (H1N1, A549) 22 nM |
| Comparator Or Baseline | 11b (5-chloro): 21, 47, 53 nM; 11c (5-methyl): 4, 11, 22 nM; 11d (5-cyano-7-fluoro): 11, 19, 43 nM; Reference Favipiravir: 16,800 nM (MDCK); Oseltamivir: 31 nM (A549) |
| Quantified Difference | 11a vs 11b: 1.9–3.4× more potent; 11a vs 11d: 1.4–2.0× more potent; 11a vs 11c: equipotent to 2.75× less potent depending on strain; ~1500× more potent than Favipiravir |
| Conditions | MDCK and A549 cell lines; virus strains as indicated; IC₅₀ determined by viral replication inhibition |
Why This Matters
The 5,7-difluoro pattern delivers superior potency compared to 5-chloro and 5-cyano-7-fluoro analogs without the selectivity trade-off of the 5-methyl variant, making it the most robust starting point for antiviral lead optimization.
- [1] McGowan, D. C.; Balemans, W.; Embrechts, W.; Motte, M.; Keown, J. R.; Buyck, C.; Corbera, J.; Funes, M.; Moreno, L.; Cooymans, L.; Tahri, A.; Eymard, J.; Stoops, B.; Strijbos, R.; Van den Berg, J.; Fodor, E.; Grimes, J. M.; Koul, A.; Jonckers, T. H. M.; Raboisson, P.; Guillemont, J. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. J. Med. Chem. 2019, 62 (21), 9680–9690. DOI: 10.1021/acs.jmedchem.9b01091. View Source
